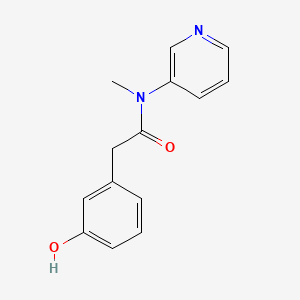

2-(3-Hidroxifenil)-N-metil-N-(piridin-3-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is a chemical compound that features a hydroxyphenyl group, a methyl group, and a pyridinyl group attached to an acetamide backbone

Aplicaciones Científicas De Investigación

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mecanismo De Acción

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors .

Mode of Action

Related compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effect by blocking gaba receptors . This suggests that 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide might interact with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that compounds blocking gaba receptors can affect various neurological pathways, leading to changes in mood, sleep patterns, and other neurological functions .

Pharmacokinetics

The pharmacokinetic profiles of similar compounds have been evaluated .

Result of Action

Compounds that block gaba receptors, like zolpidem, can induce sleep and reduce anxiety , suggesting that 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide might have similar effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde, methylamine, and 3-pyridinecarboxylic acid.

Formation of Intermediate: The 3-hydroxybenzaldehyde is first reacted with methylamine to form an imine intermediate.

Acylation: The imine intermediate is then acylated with 3-pyridinecarboxylic acid to form the final product, 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid.

Reduction: Formation of 2-(3-hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)ethylamine.

Substitution: Formation of 2-(3-halophenyl)-N-methyl-N-(pyridin-3-yl)acetamide.

Comparación Con Compuestos Similares

Similar Compounds

2-(3-Hydroxyphenyl)-N-methylacetamide: Lacks the pyridinyl group, which may reduce its ability to interact with certain biological targets.

2-(3-Hydroxyphenyl)-N-(pyridin-3-yl)acetamide: Lacks the methyl group, which may affect its solubility and pharmacokinetic properties.

Uniqueness

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is unique due to the presence of both the hydroxyphenyl and pyridinyl groups, which enhance its ability to interact with a wide range of biological targets. The methyl group also contributes to its solubility and overall pharmacokinetic profile, making it a promising candidate for further research and development.

Actividad Biológica

2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antibacterial, and antifungal applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and providing detailed data tables to illustrate its effects.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a hydroxyl group on the phenyl ring and a pyridine moiety. This structural configuration is significant for its biological interactions.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds related to 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide. For instance, derivatives with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

- Inhibition of COX Enzymes : The compound's analogs were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results indicated that certain derivatives demonstrated significant inhibitory effects, with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

| Compound | COX-2 IC50 (μmol) | Reference |

|---|---|---|

| 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | |

| Other Derivatives | 0.04 ± 0.09 |

2. Antibacterial Activity

The antibacterial properties of related compounds have also been investigated, with varying degrees of effectiveness against different bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies on pyridine derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against various strains .

| Bacterial Strain | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 5.64 | |

| Escherichia coli | 8.33 | |

| Bacillus subtilis | 4.69 |

3. Antifungal Activity

The antifungal activity of pyridine derivatives has also been documented, particularly against Candida albicans and Aspergillus niger.

- Effectiveness Against Fungi : Compounds structurally similar to 2-(3-Hydroxyphenyl)-N-methyl-N-(pyridin-3-yl)acetamide were found to have significant antifungal properties, with MIC values indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications in the chemical structure significantly affect the biological activity of pyridine derivatives. The presence of electron-donating groups enhances the inhibitory effects on COX enzymes, while specific substitutions improve antimicrobial efficacy .

Case Studies

Several case studies have been conducted to evaluate the biological activities of related compounds:

- Study on In Vivo Models : A study involving carrageenan-induced paw edema in rats demonstrated that specific derivatives effectively reduced inflammation, comparable to indomethacin .

- Histological Analysis : Another study utilized histological techniques to assess the protective effects of related compounds in models of acute kidney injury, revealing significant reductions in inflammatory markers and improved tissue integrity .

Propiedades

IUPAC Name |

2-(3-hydroxyphenyl)-N-methyl-N-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-16(12-5-3-7-15-10-12)14(18)9-11-4-2-6-13(17)8-11/h2-8,10,17H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXPHFDUFTKHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CN=CC=C1)C(=O)CC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.